4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions.
Sulfonylation: The benzenesulfonyl group is added through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
- 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-4-yl)piperazin-2-one
Uniqueness
The uniqueness of 4-(3-chloro-4-methoxybenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridinyl group and the presence of the methoxy and chloro substituents on the benzenesulfonyl group contribute to its distinct properties.
Properties
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-24-14-6-5-12(10-13(14)17)25(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZBUFCQCRHZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.